molecular formula C17H16N2O3S2 B2599575 Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 1321836-15-0

Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2599575
CAS No.: 1321836-15-0
M. Wt: 360.45
InChI Key: PLROMPGLDVIHOY-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C17H16N2O3S2. Thiophene derivatives, such as this compound, are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The molecule contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Compound Formation

Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate plays a significant role in the synthesis of various heterocyclic systems, demonstrating its utility in organic synthesis and medicinal chemistry. Its reactivity has been explored in the preparation of heterocyclic compounds like pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, triazolo[2,3-a]pyrimidin-5-one, thiazolo[3,2-a]pyrimidin-5-one, and pyrazino[1,2-a]pyrimidin-4-one among others. These derivatives were synthesized with high yields, showcasing the compound's potential in constructing complex molecular frameworks relevant in pharmaceutical development and material science (Toplak et al., 1999).

Antioxidant Activity and Protective Effects in Acetaminophen Toxicity

A study evaluated new benzothiazole derivatives for their antioxidant properties, particularly in the context of acetaminophen toxicity, a common cause of liver damage. The derivatives showed promising results in scavenging free radicals and protecting against oxidative stress. This research suggests potential therapeutic applications for these compounds in mitigating liver injury induced by acetaminophen and possibly other hepatotoxic agents (Cabrera-Pérez et al., 2016).

Amplification of Phleomycin Activity

Another interesting application involves the use of benzothiazole derivatives as amplifiers of phleomycin, an antibiotic. Some derivatives have shown in vitro activity against Escherichia coli, indicating the potential use of these compounds in enhancing antibiotic efficacy. This finding opens avenues for research into novel strategies to combat bacterial resistance and improve the therapeutic profiles of existing antibiotics (Brown et al., 1978).

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-11(2)15-12(8-10)19(9-14(20)22-3)17(24-15)18-16(21)13-5-4-6-23-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLROMPGLDVIHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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